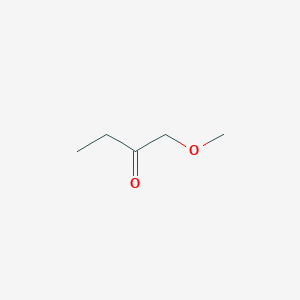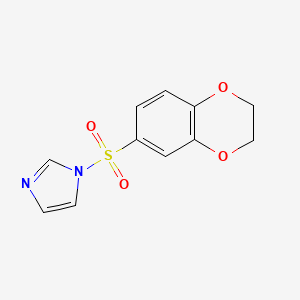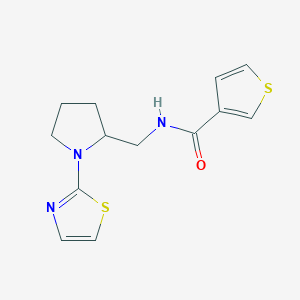
3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a chemical compound with potential applications in scientific research, particularly in the field of pharmacology. This compound is known for its ability to bind to certain receptors in the brain and modulate their activity, which makes it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide has several potential applications in scientific research. One of the main areas of interest is in the development of drugs that target specific receptors in the brain. This compound has been shown to bind to certain receptors and modulate their activity, which could lead to the development of new treatments for a variety of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide involves its ability to bind to certain receptors in the brain. Specifically, this compound has been shown to bind to the dopamine D3 receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can affect various physiological and biochemical processes in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide are still being studied. However, some research suggests that this compound may have potential therapeutic effects for a variety of neurological and psychiatric disorders. For example, it has been shown to have anti-addictive effects in animal models, which could make it a potential treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide in lab experiments is its ability to selectively target certain receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same receptors.
Direcciones Futuras
There are several potential future directions for research on 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide. One area of interest is in the development of new drugs that target the dopamine D3 receptor and the sigma-1 receptor. Another potential direction is in the study of the anti-addictive effects of this compound and its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide involves several steps. First, 3-fluoroacetophenone is reacted with ethyl cyanoacetate to form a substituted benzene derivative. This intermediate is then treated with potassium hydroxide and methyl iodide to form 3-cyano-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide.
Propiedades
IUPAC Name |
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16(13-5-3-7-15(18)9-13)11-20-17(21)14-6-2-4-12(8-14)10-19/h2-9,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDIZKDAWAEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)




![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)but-2-ynamide](/img/structure/B2908806.png)
![(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide](/img/structure/B2908808.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908809.png)
![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2908812.png)
![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)

